Cas no 1891323-64-0 (1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol)

1-(1-Methyl-1H-indol-5-yl)methylcyclopropan-1-ol is a synthetic organic compound featuring a cyclopropanol moiety linked to a 1-methylindole scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropanol group enhances reactivity for further functionalization, while the indole core offers potential for bioactivity modulation. Its stability under standard conditions and compatibility with diverse synthetic routes underscore its utility in medicinal chemistry. The compound is particularly relevant in the development of novel therapeutic agents, where its structural framework may contribute to selective binding or metabolic resistance. High purity grades are available for research applications.
1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol structure
1891323-64-0 structure
Product name:1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol
CAS No:1891323-64-0
MF:C13H15NO
MW:201.264303445816
CID:6159569
PubChem ID:117290214

1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol
    • EN300-1793946
    • 1891323-64-0
    • 1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C13H15NO/c1-14-7-4-11-8-10(2-3-12(11)14)9-13(15)5-6-13/h2-4,7-8,15H,5-6,9H2,1H3
    • InChI Key: OYTVJKPHLVEPRS-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC3=C(C=CN3C)C=2)CC1

Computed Properties

  • Exact Mass: 201.115364102g/mol
  • Monoisotopic Mass: 201.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 25.2Ų

1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1793946-0.5g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
0.5g
$1027.0 2024-07-01
Enamine
EN300-1793946-2.5g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
2.5g
$2100.0 2024-07-01
Enamine
EN300-1793946-10.0g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
10.0g
$4606.0 2024-07-01
Enamine
EN300-1793946-0.25g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
0.25g
$985.0 2024-07-01
Enamine
EN300-1793946-5.0g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
5.0g
$3105.0 2024-07-01
Enamine
EN300-1793946-10g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0
10g
$4606.0 2023-09-19
Enamine
EN300-1793946-1.0g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
1.0g
$1070.0 2024-07-01
Enamine
EN300-1793946-5g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0
5g
$3105.0 2023-09-19
Enamine
EN300-1793946-0.1g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
0.1g
$943.0 2024-07-01
Enamine
EN300-1793946-0.05g
1-[(1-methyl-1H-indol-5-yl)methyl]cyclopropan-1-ol
1891323-64-0 95%
0.05g
$900.0 2024-07-01

1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol Related Literature

Additional information on 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol

Comprehensive Overview of 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol (CAS No. 1891323-64-0)

1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol (CAS No. 1891323-64-0) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a cyclopropanol moiety linked to a 1-methyl-1H-indole scaffold, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to modulate biological pathways. The compound’s molecular formula, C13H15NO, and its distinct hydrogen-bonding properties contribute to its versatility in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol has surged, driven by their role in drug discovery and material science. A growing trend in AI-driven molecular design has further highlighted its relevance, as computational models predict its utility in targeting enzyme inhibition and receptor binding. Users frequently search for terms such as "cyclopropanol derivatives" and "indole-based pharmaceuticals," reflecting the compound’s niche yet expanding applications. Its stability under physiological conditions also makes it a subject of interest for prodrug development.

The synthesis of CAS No. 1891323-64-0 typically involves multistep organic reactions, including Grignard additions and catalytic cyclization. These methods are often optimized for high yield and purity, addressing the needs of industrial-scale production. Environmental concerns have also spurred research into green chemistry approaches for its preparation, aligning with global sustainability goals. Questions like "How to synthesize 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol?" or "What are the industrial uses of cyclopropanol derivatives?" are commonly explored in academic and patent literature.

From a pharmacological perspective, the methylindole component of 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol is known to interact with serotonin receptors, suggesting potential applications in neurological disorders. However, rigorous in vitro and in vivo studies are still underway to validate these hypotheses. The compound’s lipophilicity and blood-brain barrier permeability are additional factors under investigation, as they influence its bioavailability and therapeutic efficacy.

In the agrochemical sector, CAS No. 1891323-64-0 is explored for its pesticidal properties, particularly as a growth regulator for crops. Its mechanism of action, possibly involving plant hormone mimicry, is a hot topic among researchers. Searches for "eco-friendly agrochemicals" and "indole-based pesticides" often lead to discussions about this compound’s potential. Regulatory agencies emphasize the need for low-toxicity profiles, which further drives innovation in its formulation.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are critical for characterizing 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol. These methods ensure compliance with pharmaceutical-grade standards and facilitate quality control during manufacturing. The compound’s spectral data and chromatographic behavior are well-documented, aiding in its identification and purity assessment.

Looking ahead, the versatility of 1-(1-methyl-1H-indol-5-yl)methylcyclopropan-1-ol positions it as a key player in interdisciplinary research. Whether in medicinal chemistry, material science, or sustainable agriculture, its applications continue to evolve. As synthetic methodologies advance and computational predictions become more accurate, the compound’s commercial and scientific value is expected to rise significantly.

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